2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
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Overview
Description
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6,8-dimethylquinoline with a formylating agent. Commonly used formylating agents include Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride and dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective formation of the carbaldehyde group at the 3-position of the quinoline ring.
Chemical Reactions Analysis
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: It serves as a building block for the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde can be compared with other similar compounds such as:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and biological activity.
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, affecting its chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
CAS No. |
73568-31-7 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3 |
InChI Key |
CAMGETFHWUKWEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C |
Canonical SMILES |
CN1C(=O)C(C(=S)N(C1=O)C)N |
solubility |
not available |
Origin of Product |
United States |
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